molecular formula C49H66N12O6S B1665515 Antagonist G CAS No. 115150-59-9

Antagonist G

カタログ番号: B1665515
CAS番号: 115150-59-9
分子量: 951.2 g/mol
InChIキー: CUCSSYAUKKIDJV-FAXBSAIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 準備方法

    • アンタゴニストGの合成経路は、化学合成を含みます。残念ながら、反応条件や工業生産方法に関する具体的な詳細は、文献では広く入手できません。
  • 化学反応の分析

    Mechanisms of Antagonist Action

    Antagonists inhibit receptor activation by blocking agonist binding or disrupting receptor-G protein coupling. Inverse agonists reduce basal receptor activity by stabilizing inactive receptor conformations, particularly in receptors with high constitutive activity . At κ-opioid receptors (KOR), inverse agonists like JDTic, norBNI, and GB18 exhibit negative efficacy by binding to both G protein-free and receptor-G protein complexes .

    Key Reaction Pathways

    • G protein-coupled receptor activation : Agonists induce conformational changes that facilitate G protein binding and activation.

    • Antagonist binding : Competitive antagonists block agonist binding, while inverse agonists destabilize active receptor-G protein complexes .

    • Nucleotide exchange : Inverse agonists may reduce G protein activation by altering nucleotide exchange rates or receptor-G protein affinity .

    Structural Insights from KOR Inverse Agonism

    Recent structural studies reveal that KOR inverse agonists interact with receptor-G protein complexes, inducing distinct microswitch conformations. For example:

    • NPxxY motif dynamics : Inverse agonists stabilize inactive states of the NPxxY motif, critical for receptor activity .

    • Conformational heterogeneity : Co-crystallography data show a mixture of "active" and "inactive" microswitch motifs in inverse agonist-bound KOR, suggesting allosteric modulation of G protein coupling .

    Compound Binding Preference Effect on G Protein Activation
    JDTicBoth G protein-free and coupled KORReduces basal G protein activation
    norBNIReceptor-G protein complexesIncreases KOR-Gαi co-precipitation
    GB18Non-selective bindingModulates nucleotide exchange dynamics

    Biochemical Assays

    • RG BRET experiments : Inverse agonists (e.g., JDTic) decrease bioluminescence resonance energy transfer (BRET) signals, indicating reduced receptor-G protein proximity or conformational dynamics .

    • Co-immunoprecipitation : norBNI treatment increases KOR-Gαi co-precipitation, suggesting stabilization of inactive receptor-G protein complexes .

    Functional Studies

    • cAMP signaling : Inverse agonists suppress agonist-induced cAMP reduction below basal levels, confirming negative efficacy .

    • GTP hydrolysis : Purified KOR-G protein complexes with inverse agonists exhibit reduced GTP binding rates compared to basal conditions .

    Pharmacological Implications

    The cubic ternary complex model suggests antagonists may act on multiple receptor states (e.g., ligand-free, agonist-bound, or G protein-coupled) . Inverse agonists like those targeting KOR highlight:

    • Context-dependent efficacy : Antagonist activity depends on receptor conformational states and basal activation levels .

    • Tissue-specific effects : Allosteric modulation of receptor-G protein interactions could enable targeted therapies .

    • Drug design challenges : Balancing affinity for inactive vs. active receptor states remains critical for developing selective antagonists .

    Comparison of Antagonist Types

    Antagonist Type Mechanism Example
    Competitive Blocks agonist bindingNaloxone (μ-opioid)
    Noncompetitive Binds allosterically, reduces agonist efficacyExample: Cannabinoid receptor antagonists
    Inverse agonist Stabilizes inactive receptor statesJDTic (KOR)
    Neutral antagonist No effect on basal activityRare, context-dependent

    Data Integration Challenges

    Current reaction databases (e.g., ORDerly ) lack standardized entries for GPCR antagonist interactions, complicating computational modeling. Key gaps include:

    • Conformational state annotations : Most reaction data do not specify receptor-G protein coupling status.

    • Negative efficacy metrics : Inverse agonist activity is rarely quantified in reaction databases.

    科学的研究の応用

    • Antagonist G finds applications in several fields:

        Chemistry: As a neuropeptide antagonist, it contributes to understanding peptide signaling pathways.

        Biology: Researchers study its effects on cell growth and apoptosis.

        Medicine: Its potential role in cancer therapy (chemosensitization) warrants investigation.

  • 作用機序

    • アンタゴニストGの作用機序は、バソプレシン受容体を阻害し、バソプレシンが媒介するシグナル伝達経路を破壊することによります。
    • 分子標的はおそらく、バソプレシン受容体(V1a、V1b、およびV2)と下流経路です。
  • 類似化合物との比較

    • 残念ながら、類似化合物との直接的な比較は、入手可能な文献ではほとんどありません。
    • アンタゴニストGの独自性を強調し、関連する化合物を特定するためには、さらなる研究が必要です。

    生物活性

    Antagonist G is a compound that has garnered attention in the field of pharmacology, particularly for its role as a G protein-coupled receptor (GPCR) antagonist. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

    This compound functions primarily by binding to GPCRs, which are integral membrane proteins involved in various signal transduction pathways. By inhibiting the interaction between GPCRs and their associated G proteins, this compound effectively reduces the cellular responses typically elicited by agonists. This inhibition can occur through two main mechanisms:

    • Orthosteric Binding : this compound binds directly to the active site of the GPCR, preventing agonists from activating the receptor.
    • Allosteric Modulation : Alternatively, it may bind to allosteric sites on the GPCR, which can alter receptor conformation and influence signaling pathways in a more nuanced manner.

    The ability of this compound to exhibit biased signaling—where it selectively inhibits certain pathways while leaving others unaffected—has been noted as a significant characteristic that could minimize side effects associated with GPCR-targeted therapies .

    Case Studies

    • In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of endometriotic cells in vitro. The compound was found to reduce cell viability and induce apoptosis, suggesting potential therapeutic applications in managing endometriosis .
    • Animal Models : In research involving animal models, this compound was administered to assess its effects on reproductive hormone modulation. Results indicated that it effectively altered hormone levels and reproductive outcomes, highlighting its potential role in treating reproductive disorders .
    • Machine Learning Applications : Recent advancements have utilized machine learning models to predict the interactions of this compound with various GPCRs. These models achieved high accuracy in classifying ligands as agonists or antagonists, further validating the biological activity of this compound within complex biological systems .

    Data Tables

    The following table summarizes key findings related to the biological activity of this compound:

    Study TypeKey FindingsReference
    In VitroInhibited proliferation in endometriotic cells
    Animal ModelsAltered reproductive hormone levels
    Machine LearningHigh accuracy in predicting GPCR interactions

    特性

    IUPAC Name

    (2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CUCSSYAUKKIDJV-FAXBSAIASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C49H66N12O6S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    951.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    115150-59-9
    Record name Antagonist G
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Antagonist G
    Reactant of Route 2
    Reactant of Route 2
    Antagonist G
    Reactant of Route 3
    Reactant of Route 3
    Antagonist G
    Reactant of Route 4
    Reactant of Route 4
    Antagonist G
    Reactant of Route 5
    Reactant of Route 5
    Antagonist G
    Reactant of Route 6
    Reactant of Route 6
    Antagonist G

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。